3-Bromo-4-chloro-2-methylaniline
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Overview
Description
3-Bromo-4-chloro-2-methylaniline is an aromatic amine with the molecular formula C7H7BrClN. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to an aniline ring. It is a valuable intermediate in organic synthesis and finds applications in various fields, including pharmaceuticals, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-2-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method includes:
Nitration: The nitration of 2-methyl-4-chlorotoluene to form 2-methyl-4-chloro-6-nitrotoluene.
Reduction: The reduction of the nitro group to an amine group, yielding 3-chloro-2-methylaniline.
Bromination: The final step involves bromination of 3-chloro-2-methylaniline to obtain this compound.
Industrial Production Methods: Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. These methods may include the use of catalysts and controlled reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-chloro-2-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-4-chloro-2-methylaniline is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-2-methylaniline involves its interaction with various molecular targets. The presence of halogen atoms and the amine group allows it to participate in multiple pathways, including:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Receptor Binding: The compound can interact with cellular receptors, modulating their activity.
Signal Transduction: It can influence signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
- 3-Bromo-4-methylaniline
- 4-Bromo-3-chloroaniline
- 3-Chloro-2-methylaniline
- 1-Bromo-2,4-dichloro-3-methylbenzene
Comparison: Compared to its analogs, 3-Bromo-4-chloro-2-methylaniline is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the aniline ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C7H7BrClN |
---|---|
Molecular Weight |
220.49 g/mol |
IUPAC Name |
3-bromo-4-chloro-2-methylaniline |
InChI |
InChI=1S/C7H7BrClN/c1-4-6(10)3-2-5(9)7(4)8/h2-3H,10H2,1H3 |
InChI Key |
UIPNVCBFRFRUBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Br)Cl)N |
Origin of Product |
United States |
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